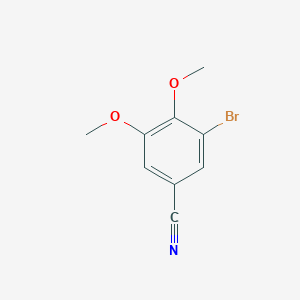

3-Bromo-4,5-dimethoxybenzonitrile

Overview

Description

3-Bromo-4,5-dimethoxybenzonitrile (3-Br-4,5-DMBN) is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless solid with a melting point of 85°C, and is soluble in many organic solvents. 3-Br-4,5-DMBN is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other materials. This compound is also used as a reagent in the synthesis of a variety of compounds, including fluorophores, fluorescent dyes, and other materials.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

Research has shown that 3-Bromo-4,5-dimethoxybenzonitrile, a halogenated aromatic nitrile, can be used in developing herbicide resistance in transgenic plants. For instance, Stalker et al. (1988) demonstrated that introducing a bacterial detoxification gene into plants can confer resistance to bromoxynil, a related compound, highlighting the potential of this compound in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Synthesis and Chemical Transformations

The compound plays a crucial role in chemical synthesis. Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the importance of this compound in facilitating diverse chemical transformations (Szumigala, Devine, Gauthier, & Volante, 2004).

Spectroscopic Investigations

The compound's molecular structure and properties have been explored through spectroscopic techniques. Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic investigations on 4-Bromo-3-methylbenzonitrile, a compound similar to this compound, which could have implications for the understanding of its electronic structure and vibrational properties (Shajikumar & Raman, 2018).

Environmental and Biodegradation Studies

The environmental fate and biodegradation of halogenated nitriles, closely related to this compound, have been a subject of extensive research. Knight et al. (2003) studied the biotransformation of bromoxynil under various anaerobic conditions, which can provide insights into the environmental impacts and degradation pathways of similar compounds (Knight, Berman, & Häggblom, 2003).

Pharmaceutical Applications

The derivative compounds of this compound have potential pharmaceutical applications. Ryu et al. (2019) investigated the bio-effects of 3-Bromo-4,5-dihydroxybenzaldehyde on antioxidant/cytoprotective enzymes in keratinocytes, indicating the relevance of these compounds in medical research and drug development (Ryu et al., 2019).

Properties

IUPAC Name |

3-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVIEQABWPBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352802 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781654-31-7 | |

| Record name | 3-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

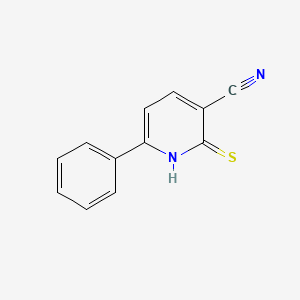

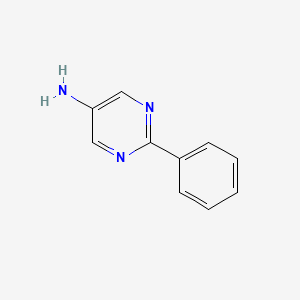

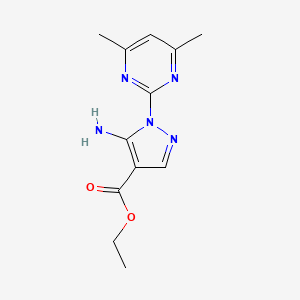

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

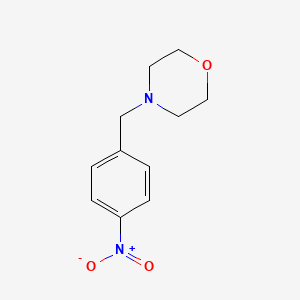

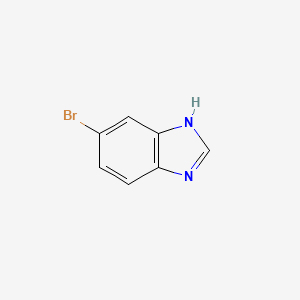

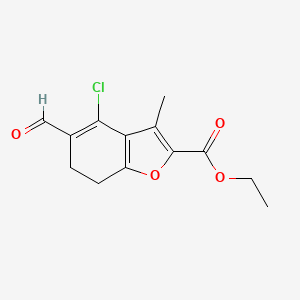

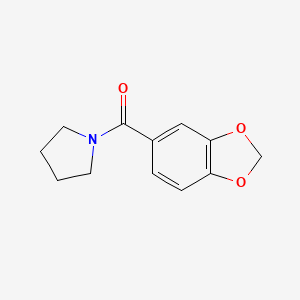

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B1269205.png)